4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid
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Overview
Description
4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C17H12O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid typically involves the condensation of 9-fluorenone with an appropriate butenoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group in the butenoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the fluorenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-2-YL)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl) fluorene: A compound with similar structural features but different functional groups.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: Another fluorenyl derivative with distinct chemical properties.
4-(9H-Fluoren-2-YL)-1,3-thiazol-2-amine: A compound with a thiazole ring instead of a butenoic acid moiety.
Properties
CAS No. |
78874-13-2 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
4-(9H-fluoren-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H12O3/c18-16(7-8-17(19)20)12-5-6-15-13(10-12)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2,(H,19,20) |
InChI Key |
YJIMHPQICIJQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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